3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
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Overview
Description
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that features an indole ring fused with an oxadiazole ring and a propanoic acid moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of the oxadiazole ring further enhances the compound’s potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like 1-propanol under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine for electrophilic substitution on the indole ring.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors, modulating their activity. The oxadiazole ring can interact with enzymes, inhibiting their function. These interactions can lead to the compound’s observed biological effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with a similar oxadiazole ring but different substitution pattern.
Uniqueness
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to its combination of an indole ring, an oxadiazole ring, and a propanoic acid moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-12(18)5-4-11-15-13(16-19-11)9-2-1-3-10-8(9)6-7-14-10/h1-3,6-7,14H,4-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJFAHFZZRXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=NOC(=N3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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